7-Hydroxy-1H-indole-3-carboxylic acid
Overview
Description
7-Hydroxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-hydroxy-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound may be involved in tryptophan metabolism and related biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-1H-indole-3-carboxylic acid plays a vital role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolic conversion. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position of the indole ring contribute to its reactivity and binding affinity with these enzymes. These interactions often result in the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For example, certain transporters may actively transport this compound across cell membranes, while binding proteins may sequester it within specific organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the presence of targeting signals may direct this compound to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
Properties
IUPAC Name |
7-hydroxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVYPXOSJQLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717226 | |
Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-79-4 | |
Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.